Mammaglobin-A precursor (32-40) is a peptide derived from the mammaglobin-A protein, which is encoded by the SCGB2A2 gene. This protein belongs to the secretoglobin family and is primarily expressed in breast tissue, where it plays a significant role as a biomarker for breast cancer diagnosis and prognosis. Mammaglobin-A is notably involved in the detection of micrometastases in sentinel lymph nodes, making it crucial for non-invasive cancer staging techniques.
Mammaglobin-A is primarily expressed in normal breast tissue and is upregulated in various breast carcinomas. Its expression has been detected in a range of tumor types beyond breast cancer, including those from female genital organs and salivary glands, indicating its potential as a broader tumor marker .
The synthesis of mammaglobin-A precursor (32-40) involves several methodologies, including recombinant DNA technology and peptide synthesis techniques. The precursor can be synthesized using solid-phase peptide synthesis, allowing for precise control over the sequence and modifications of the peptide.
Mammaglobin-A is a glycoprotein with a molecular weight of approximately 10 kDa. The structure includes several conserved cysteine residues that form disulfide bonds, contributing to its stability and function.
The amino acid sequence of mammaglobin-A has been characterized, with specific focus on its hydrophilic properties that facilitate interaction with other proteins and cellular components. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance could provide insights into its three-dimensional conformation.
Mammaglobin-A may undergo various biochemical reactions relevant to its function as a marker in cancer diagnostics. These include:
The specificity of mammaglobin-A for breast tissue can be exploited in diagnostic assays, where its binding to specific antibodies allows for visualization in tissue samples through immunohistochemical staining methods .
Mammaglobin-A functions primarily as a biomarker, where its expression levels correlate with tumor presence and aggressiveness. The mechanism by which it aids in cancer detection involves:
Studies have shown that high levels of mammaglobin-A expression are associated with poor prognosis in certain breast cancer subtypes, linking its presence to tumor grade and receptor status .
Immunohistochemical studies indicate that mammaglobin-A expression is significantly higher in malignant tissues compared to benign tissues, supporting its role as a reliable biomarker for breast cancer .
Mammaglobin-A precursor (32-40) has several applications in scientific research and clinical diagnostics:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2